molecular formula C9H9Br2NO B12936207 6,8-Dibromochroman-4-amine

6,8-Dibromochroman-4-amine

Cat. No.: B12936207
M. Wt: 306.98 g/mol
InChI Key: APVVAAYLNZOHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromochroman-4-amine is a brominated chroman derivative featuring a primary amine group at the 4-position and bromine substituents at the 6- and 8-positions of the aromatic ring. Its molecular formula is C₉H₉Br₂NO, with a molar mass of approximately 314.99 g/mol (calculated based on substituents). The compound exists in enantiomeric forms, such as (R)-6,8-dibromochroman-4-amine, as noted in stereochemical studies .

Structurally, the chroman scaffold consists of a benzopyran ring system fused with a dihydropyran moiety. The primary amine group at position 4 allows for functionalization via nucleophilic substitution or condensation reactions.

Its InChIKey (APVVAAYLNZOHRU-UHFFFAOYSA-N) and CAS number (1273650-78-4) are critical identifiers for database searches .

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

6,8-dibromo-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2

InChI Key

APVVAAYLNZOHRU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochroman-4-amine typically involves the bromination of chroman-4-amine. One common method includes the reaction of chroman-4-amine with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th and 8th positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial formation of chroman-4-amine followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding chroman-4-amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.

Major Products:

Scientific Research Applications

6,8-Dibromochroman-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6,8-Dibromochroman-4-amine with structurally related chroman and isoquinolinone derivatives, emphasizing substituent effects, physicochemical properties, and commercial availability:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Availability Key Differences
This compound 1273650-78-4 C₉H₉Br₂NO 314.99 Br (6,8); NH₂ (4) Discontinued Bromine substituents increase molar mass and steric hindrance vs. fluorine analogs
5,8-Difluorochroman-4-amine HCl 886762-85-2 C₉H₁₀ClF₂NO 221.64 F (5,8); NH₂ (4; HCl salt) Available Fluorine’s electronegativity enhances polarity; HCl salt improves aqueous solubility
6,8-Difluorochroman-4-amine 886762-80-7 C₉H₉F₂NO 185.17 F (6,8); NH₂ (4) Available Lower molar mass vs. brominated analog; likely higher volatility
7,8-Difluorochroman-4-amine 886762-83-0 C₉H₉F₂NO 185.17 F (7,8); NH₂ (4) Available Altered substituent positions may affect ring electronics and bioactivity
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one 1082042-09-8 C₉H₇Br₂NO 313.97 Br (6,8); ketone (1) 3 suppliers Isoquinolinone backbone introduces lactam functionality, altering reactivity

Key Findings:

Substituent Effects: Halogen Type: Bromine’s larger atomic radius and polarizability compared to fluorine increase steric bulk and van der Waals interactions, making this compound more suited for hydrophobic binding pockets . Positional Isomerism: Fluorine at the 5,8- vs. 6,8-positions alters electron density distribution. For example, 5,8-difluoro derivatives may exhibit distinct electronic effects in medicinal chemistry applications compared to 6,8-difluoro isomers .

Physicochemical Properties :

  • Molar Mass : Brominated derivatives (e.g., 314.99 g/mol) are ~70% heavier than fluorinated analogs (e.g., 185.17 g/mol), impacting pharmacokinetic parameters like diffusion rates .
  • Solubility : The HCl salt form of 5,8-difluorochroman-4-amine enhances water solubility, a critical factor in drug formulation .

Commercial Availability :

  • This compound is discontinued by major suppliers like CymitQuimica, likely due to synthesis challenges or reduced demand . In contrast, fluorinated derivatives remain accessible, reflecting their broader utility in drug discovery .

Structural Analogues: The isoquinolinone derivative (CAS 1082042-09-8) replaces the chroman oxygen with a nitrogen-containing lactam, enabling diverse reactivity in heterocyclic chemistry .

Biological Activity

6,8-Dibromochroman-4-amine is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chroman ring with bromine substituents at the 6th and 8th positions and an amine group at the 4th position. Its molecular formula is C9H9Br2NC_9H_9Br_2N with a molar mass of approximately 306.98 g/mol . The presence of bromine atoms enhances its reactivity, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC9H9Br2N
Molar Mass306.98 g/mol
IUPAC Name6,8-dibromo-3,4-dihydro-2H-chromen-4-amine
CAS Number1273650-78-4

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes necessary for bacterial survival. For instance, research has shown that compounds with similar structures often interact with bacterial ribosomes or cell wall synthesis pathways .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It appears to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and survival.
  • Interaction with DNA : Some studies suggest that it might bind to DNA and interfere with replication processes .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atoms enhance its binding affinity due to their electronegative nature, which can stabilize interactions with protein targets.

Key Mechanisms Include:

  • Enzyme Inhibition : It may act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing downstream signaling pathways critical for cell function .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects compared to control groups. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. Flow cytometry analyses confirmed the induction of programmed cell death in treated cells .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
6,8-Dichlorochroman-4-amineContains chlorine instead of bromineAltered reactivity and biological activity
Chroman-4-amineLacks both brominesSimpler structure with different properties
(R)-7,8-Dibromochroman-4-amineBromination at different positionsVariation in reactivity due to positional changes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.